molecular formula C6H3F3N4 B3349614 8-(trifluoromethyl)-7H-purine CAS No. 2268-12-4

8-(trifluoromethyl)-7H-purine

Cat. No.: B3349614
CAS No.: 2268-12-4
M. Wt: 188.11 g/mol
InChI Key: YGINUNRCDDYFKD-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-7H-purine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the purine ring. Purines are a class of heterocyclic aromatic organic compounds, which are significant in various biological processes. The trifluoromethyl group, known for its electron-withdrawing properties, imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable purine derivative reacts with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions . The reaction often requires a base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of 8-(trifluoromethyl)-7H-purine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-7H-purine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated purine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-(Trifluoromethyl)-7H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-7H-purine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-7H-purine is unique due to its specific structure, which combines the properties of the purine ring with the electron-withdrawing effects of the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

8-(trifluoromethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-3-1-10-2-11-4(3)13-5/h1-2H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGINUNRCDDYFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325652
Record name 8-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-12-4
Record name NSC515292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(trifluoromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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